2-fluoro-N-(3-isopropoxyphenyl)benzamide
説明
特性
IUPAC Name |
2-fluoro-N-(3-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-11(2)20-13-7-5-6-12(10-13)18-16(19)14-8-3-4-9-15(14)17/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLIKGNYWUNXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
N-(2,3-Difluorophenyl)-2-fluorobenzamide ()
- Structure : Features two fluorine atoms on the aniline ring (2,3-positions) and one fluorine on the benzamide.
- Hydrogen Bonding : Exhibits F···H-N and MeO···H-N interactions, which influence crystal packing and solubility .
- Biological Relevance : Fluorine atoms enhance metabolic stability and binding affinity through electron-withdrawing effects.
3-Fluoro-N-(2-fluorophenyl)benzamide ()
- Structure : Fluorine at the 3-position of the benzamide and 2-position of the aniline.
- Molecular Weight : 233.22 g/mol, lighter than Flutolanil (M.W. 323.3 g/mol) due to the absence of the isopropoxy group.
2-Fluoro-N-(1,3-thiazol-2-yl)benzamide ()
- Structure : Replaces the isopropoxyphenyl group with a thiazole ring.
- Hydrogen Bonding : N—H⋯N and C—H⋯O interactions form R₂²(8) chains, contrasting with Flutolanil’s N—H⋯O/C—H⋯π network.
- Biological Activity : Thiazole derivatives are explored as anticancer agents, highlighting functional versatility compared to Flutolanil’s fungicidal role .
Functional Group Modifications
2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide ()
- Structure : Hydroxyl group at the 2-position and trifluoromethyl (-CF₃) at the 3-position.
- Reactivity : The hydroxyl group increases acidity, enabling hydrazone formation, while -CF₃ enhances lipophilicity .
- Applications : Explored for antimicrobial activity, diverging from Flutolanil’s agricultural focus.
2-Fluoro-N-(5-methyl-1H-pyrazol-3-yl)benzamide ()
- Structure : Pyrazole ring replaces the isopropoxyphenyl group.
- Applications : Pyrazole derivatives are common in drug design due to their metabolic stability and hydrogen-bonding capacity.
Physicochemical and Crystallographic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Hydrogen Bonding | Biological Activity |
|---|---|---|---|---|
| Flutolanil | 323.3 | 2-F, 3-isopropoxy | N—H⋯O, C—H⋯π | Fungicide |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | 252.2 | 2,3-diF, 2-F | F⋯H-N, MeO⋯H-N | Research compound |
| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | 236.2 | Thiazole ring | N—H⋯N, C—H⋯O | Anticancer research |
| 2-Hydroxy-N-(3-CF₃-phenyl)benzamide | 299.2 | 2-OH, 3-CF₃ | O—H⋯O (hypothesized) | Antimicrobial research |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 2-fluoro-N-(3-isopropoxyphenyl)benzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Coupling of 3-isopropoxyaniline with a fluorinated benzoyl chloride derivative under Schotten-Baumann conditions.
- Step 2 : Purification via column chromatography using silica gel and a hexane/ethyl acetate gradient.
- Critical Parameters : Reaction temperature (0–5°C for amidation), solvent choice (e.g., dichloromethane for solubility), and stoichiometric control to minimize byproducts .
- Validation : Final product purity is confirmed by HPLC (>98%) and NMR spectroscopy (e.g., absence of unreacted amine protons at δ 5.2 ppm) .
Q. How is the structural integrity of 2-fluoro-N-(3-isopropoxyphenyl)benzamide confirmed?
Key techniques include:
- X-ray Crystallography : Resolves bond angles and dihedral angles between the benzamide and isopropoxyphenyl moieties (e.g., C=O···H-N hydrogen bonding) .
- NMR Spectroscopy : Distinct signals for fluorine (¹⁹F NMR, δ -110 to -120 ppm) and isopropoxy methyl groups (¹H NMR, δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 302.1294) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Solubility : Poor aqueous solubility (logP ~3.5) necessitates DMSO or ethanol as solvents for biological assays .
- Stability : Susceptibility to hydrolysis under acidic/basic conditions requires storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of 2-fluoro-N-(3-isopropoxyphenyl)benzamide?
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
- Solvent Optimization : Switching from THF to DMF improves solubility of intermediates, reducing reaction time by 30% .
- Byproduct Mitigation : Recrystallization from ethanol/water mixtures enhances purity (>99.5%) .
Q. What strategies are used to investigate the compound’s interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KD values for kinase inhibition) .
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding .
- Molecular Dynamics Simulations : Predicts binding poses in active sites (e.g., using AutoDock Vina) .
Q. How should researchers address contradictions in reported biological activity data?
- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., IC50 variability in HeLa vs. HEK293 cells) .
- Meta-Analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify outliers .
Q. What structural modifications enhance the compound’s pharmacological profile?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF3) at the benzamide para-position improves metabolic stability .
- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with activity .
Q. How is degradation profiling performed under stressed conditions?
- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) or oxidative agents (H2O2), followed by HPLC-MS to identify breakdown products (e.g., hydrolyzed benzamide at m/z 180.0652) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
